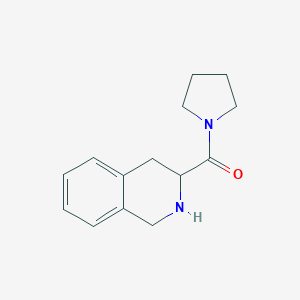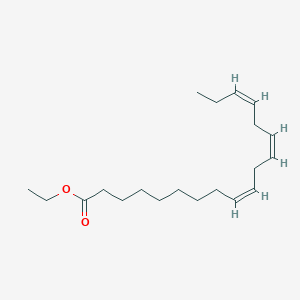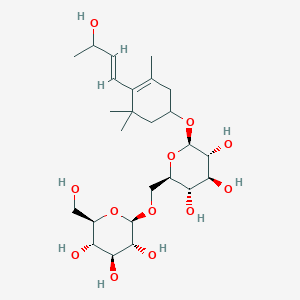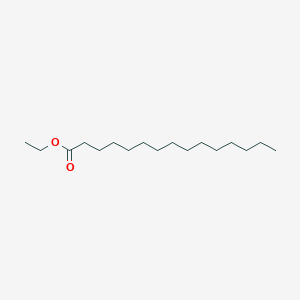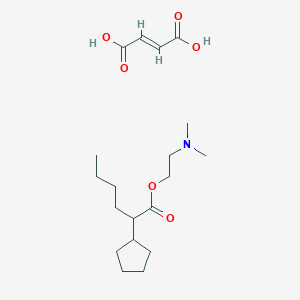
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1), also known as DMAE Bitartrate, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of choline, a nutrient that is essential for brain and nerve function. DMAE Bitartrate has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in many different fields.
Wirkmechanismus
The exact mechanism of action of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is not well-understood, but it is believed to work by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many different brain functions, including memory and learning. By increasing the levels of acetylcholine, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate may help improve cognitive function and memory.
Biochemische Und Physiologische Effekte
In addition to its effects on brain function, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of other biochemical and physiological effects. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can increase levels of phosphatidylcholine, a key component of cell membranes. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, which may help reduce the risk of chronic diseases such as heart disease and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited budgets. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been extensively studied, so there is a large body of research available on its effects and potential applications.
However, there are also some limitations to the use of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate in lab experiments. One limitation is that the exact mechanism of action is not well-understood, so it may be difficult to design experiments that target specific pathways. Additionally, some studies have reported conflicting results, so more research is needed to fully understand the effects of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate.
Zukünftige Richtungen
There are many potential future directions for research on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate. One area of interest is in the development of new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to improve cognitive function and memory, so it may have potential as a treatment for these conditions.
Another area of interest is in the development of new anti-inflammatory agents. 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have anti-inflammatory properties, so it may be useful in the development of new drugs to treat chronic diseases such as heart disease and cancer.
Conclusion:
In conclusion, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate is a promising tool for scientific research with a variety of potential applications. Its effects on brain function, cell membranes, and inflammation make it a promising candidate for the development of new treatments for a variety of conditions. While there are some limitations to its use in lab experiments, the extensive body of research available on 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate makes it a valuable tool for researchers in many different fields.
Synthesemethoden
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can be synthesized by reacting dimethylaminoethanol with alpha-butylcyclopentanone in the presence of an acid catalyst. The resulting compound is then reacted with maleic acid to form the final product, which is a white crystalline powder. This synthesis method has been well-established and is widely used in the production of 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neurology, where 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have a variety of effects on brain function. Studies have shown that 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate can improve memory and cognitive function, as well as reduce symptoms of depression and anxiety. Additionally, 2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) Bitartrate has been shown to have antioxidant properties, which may help protect the brain from damage caused by free radicals.
Eigenschaften
CAS-Nummer |
129344-92-9 |
|---|---|
Produktname |
2-(Dimethylamino)ethyl alpha-butylcyclopentaneacetate (E)-2-butenedioate (1:1) |
Molekularformel |
C19H33NO6 |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cyclopentylhexanoate |
InChI |
InChI=1S/C15H29NO2.C4H4O4/c1-4-5-10-14(13-8-6-7-9-13)15(17)18-12-11-16(2)3;5-3(6)1-2-4(7)8/h13-14H,4-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
UCVPDWGSPZBNEO-WLHGVMLRSA-N |
Isomerische SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCC(C1CCCC1)C(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
Synonyme |
Cyclopentaneacetic acid, alpha-butyl-, 2-(dimethylamino)ethyl ester, ( E)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)
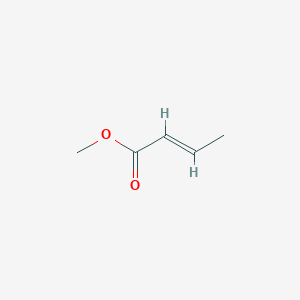
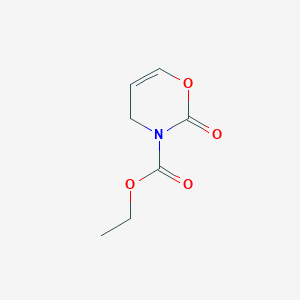



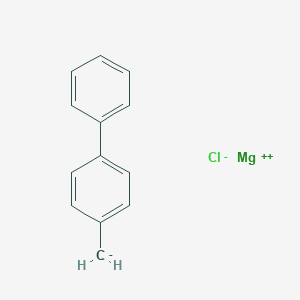

![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)
